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Compound of Interest |

Compound Name: 4-Bromo-3-nitrobenzamide
CAS No.: 879-93-6
Cat. No.: B1268739

Get Quote

An In-depth Technical Guide on 4-Bromo-3-nitrobenzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties,
and synthesis of 4-Bromo-3-nitrobenzamide. Furthermore, it explores its potential biological
significance as a scaffold for Poly(ADP-ribose) polymerase (PARP) inhibitors, a critical area in
contemporary cancer therapy research. While specific experimental data for this compound is
limited in publicly available literature, this document compiles available information and
provides a theoretical framework for its study and application in drug discovery.

Molecular Structure and Properties

4-Bromo-3-nitrobenzamide is an aromatic amide compound. Its structure features a benzene
ring substituted with a bromine atom, a nitro group, and a carboxamide group. The relative
positions of these substituents (4-bromo, 3-nitro) are crucial for its chemical reactivity and
potential biological activity.

Table 1: Physicochemical Properties of 4-Bromo-3-nitrobenzamide
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Property Value Source
IUPAC Name 4-bromo-3-nitrobenzamide [1]

CAS Number 879-93-6 [11[2]
Chemical Formula C7HsBrN20s3 [1]
Molecular Weight 245.03 g/mol [1]

, C1=CC(=C(C=C1C(=O)N)--
Canonical SMILES [1]
INVALID-LINK--[O-])Br

XEXLVIPVLGTROT-
InChliKey [1]
UHFFFAOYSA-N
Topological Polar Surface Area  88.9 A2 [1]
XLogP3 18 [1]

Synthesis of 4-Bromo-3-nitrobenzamide

The synthesis of 4-Bromo-3-nitrobenzamide is typically achieved via a two-step process
starting from 4-bromobenzoic acid. The first step involves the nitration of the aromatic ring,
followed by the conversion of the resulting carboxylic acid to a primary amide.
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Figure 1: Synthesis workflow for 4-Bromo-3-nitrobenzamide.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of 4-Bromo-3-
nitrobenzamide. These protocols are based on standard organic chemistry procedures, as
specific literature for this exact synthesis is sparse.[3][4][5]

Protocol 2.1.1: Synthesis of 4-Bromo-3-nitrobenzoic Acid (Precursor)

e Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a
dropping funnel, place 4-bromobenzoic acid (e.g., 0.1 mol). The flask should be cooled in an
ice-water bath.

© 2026 BenchChem. All rights reserved. 3/10 Tech Support


https://www.benchchem.com/product/b1268739/docs?utm_src=pdf-body-img#4-bromo-3-nitrobenzamide-molecular-structure
https://www.benchchem.com/product/b1268739/docs?utm_src=pdf-body#4-bromo-3-nitrobenzamide-molecular-structure
https://www.benchchem.com/product/b1268739/docs?utm_src=pdf-body#4-bromo-3-nitrobenzamide-molecular-structure
https://www.benchchem.com/product/b1268739/docs?utm_src=pdf-body#4-bromo-3-nitrobenzamide-molecular-structure
https://homework.study.com/explanation/describe-the-steps-involved-in-the-synthesis-of-4-bromo-3-nitro-phenoi-from-4-bromobenzoic-acid.html
https://www.quora.com/What-is-the-synthesis-of-4-bromo-3-nitrobenzoic-acid-from-benzene
https://www.quora.com/How-do-you-synthesize-4-bromo-3-nitrobenzoic-acid-from-benzene-What-are-the-reactions
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1268739?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

 Nitrating Mixture Preparation: In a separate beaker, carefully prepare the nitrating mixture by
slowly adding concentrated nitric acid (e.g., 0.11 mol) to concentrated sulfuric acid (e.g., 25
mL) while cooling in an ice bath.

 Nitration Reaction: Add the prepared nitrating mixture dropwise to the stirred solution of 4-
bromobenzoic acid. The temperature of the reaction mixture should be maintained below 15
°C throughout the addition.

o Reaction Completion: After the addition is complete, allow the mixture to stir at room
temperature for 2-3 hours to ensure the reaction goes to completion.

o Workup and Isolation: Pour the reaction mixture slowly onto crushed ice with constant
stirring. The solid precipitate of 4-bromo-3-nitrobenzoic acid is then collected by vacuum
filtration, washed with cold water until the washings are neutral to litmus, and dried.

Protocol 2.1.2: Synthesis of 4-Bromo-3-nitrobenzamide

e Acyl Chloride Formation: In a fume hood, add 4-bromo-3-nitrobenzoic acid (e.g., 0.05 mol) to
a round-bottom flask. Add thionyl chloride (SOCIz, e.g., 0.1 mol) and a catalytic amount of
dimethylformamide (DMF).

o Reaction: Heat the mixture under reflux for 2-3 hours. The progress of the reaction can be
monitored by the cessation of HCI gas evolution.

 Removal of Excess Reagent: After the reaction is complete, distill off the excess thionyl
chloride under reduced pressure. The crude 4-bromo-3-nitrobenzoyl chloride is obtained as a
residue.

» Amidation: Dissolve the crude acyl chloride in an anhydrous inert solvent (e.g.,
tetrahydrofuran, THF). Cool the solution in an ice bath and bubble ammonia gas through it,
or add a concentrated aqueous solution of ammonia dropwise with vigorous stirring.

« |solation and Purification: A precipitate of 4-Bromo-3-nitrobenzamide will form. Collect the
solid by vacuum filtration, wash it with cold water and a small amount of cold diethyl ether to
remove impurities. The product can be further purified by recrystallization from a suitable
solvent like ethanol.
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Spectroscopic Analysis

Detailed spectroscopic data for 4-Bromo-3-nitrobenzamide is not readily available in the
searched literature. However, data for its immediate precursor, 4-Bromo-3-nitrobenzoic acid, is
available and can be used as a reference for confirming the successful synthesis of the
intermediate.

Table 2: Spectroscopic Data for 4-Bromo-3-nitrobenzoic Acid

Technique Observed Data

Molecular lon (M*) peaks observed at m/z 245
Mass Spectrometry (GC-MS) and 247, consistent with the isotopic pattern of

bromine.[6]

Characteristic peaks for O-H stretch of the
Infrared (IR) Spectroscopy carboxylic acid, C=0 stretch, and N-O stretches
of the nitro group are expected.

Spectral data is available on chemical
13C NMR Spectroscopy datab ]
atabases.

Potential Biological Activity: A Scaffold for PARP
Inhibition

While no direct biological studies have been published for 4-Bromo-3-nitrobenzamide, its
core chemical structure, a benzamide, is a well-established pharmacophore for the inhibition of
Poly(ADP-ribose) polymerase (PARP) enzymes.[7][8][9] PARP inhibitors are a class of targeted

cancer therapies that exploit the concept of synthetic lethality in tumors with deficient DNA
repair mechanisms, such as those with BRCA1/2 mutations.[10]

The Role of PARP in DNA Repair

PARP-1 is a key enzyme in the Base Excision Repair (BER) pathway, which is responsible for
repairing single-strand DNA breaks (SSBs).[11] Upon detecting an SSB, PARP-1 binds to the
damaged DNA and synthesizes long chains of poly(ADP-ribose) (PAR) on itself and other

© 2026 BenchChem. All rights reserved. 5/10 Tech Support


https://www.benchchem.com/product/b1268739/docs?utm_src=pdf-body#4-bromo-3-nitrobenzamide-molecular-structure
https://pubchem.ncbi.nlm.nih.gov/compound/4-Bromo-3-nitrobenzoic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/4-Bromo-3-nitrobenzoic-acid
https://www.benchchem.com/product/b1268739/docs?utm_src=pdf-body#4-bromo-3-nitrobenzamide-molecular-structure
https://www.benchchem.com/pdf/Technical_Whitepaper_Benzamide_Derivatives_as_a_Core_Scaffold_for_PARP_Inhibitors.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC10420676/
https://pubmed.ncbi.nlm.nih.gov/36921527/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7378964/
https://en.wikipedia.org/wiki/Poly_(ADP-ribose)_polymerase
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1268739?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

nuclear proteins. This PARylation process acts as a signal to recruit other DNA repair proteins
to the site of damage.[10][11]

Mechanism of Action of PARP Inhibitors

Benzamide-based PARP inhibitors function as competitive inhibitors by mimicking the
nicotinamide moiety of NAD+, the natural substrate for PARP enzymes.[7] By binding to the
catalytic domain of PARP, these inhibitors prevent the synthesis of PAR chains, thereby stalling
the repair of SSBs. In cancer cells with defective homologous recombination (the primary
pathway for repairing double-strand breaks), these unrepaired SSBs lead to the collapse of
replication forks during cell division, resulting in the formation of lethal double-strand breaks
and ultimately, cell death.[7]
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Figure 2: Proposed signaling pathway of PARP-1 in DNA repair and its inhibition.

Given its structure, 4-Bromo-3-nitrobenzamide is a plausible candidate for investigation as a
PARP inhibitor. The benzamide moiety can occupy the nicotinamide binding pocket of the

© 2026 BenchChem. All rights reserved. 7/10 Tech Support


https://www.benchchem.com/product/b1268739/docs?utm_src=pdf-body-img#4-bromo-3-nitrobenzamide-molecular-structure
https://www.benchchem.com/product/b1268739/docs?utm_src=pdf-body#4-bromo-3-nitrobenzamide-molecular-structure
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1268739?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

PARP catalytic domain, while the bromo and nitro substituents could be explored for optimizing
binding affinity, selectivity, and pharmacokinetic properties.

Conclusion

4-Bromo-3-nitrobenzamide is a synthetically accessible compound with a molecular structure
that makes it a person of interest for drug discovery, particularly in the field of oncology. While
there is a clear need for empirical studies to characterize its physicochemical and biological
properties, the theoretical framework presented in this guide suggests a strong rationale for its
investigation as a potential PARP inhibitor. Future research should focus on obtaining detailed
spectroscopic data, developing optimized synthesis protocols, and performing in vitro
enzymatic and cellular assays to validate its potential as a therapeutic agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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